5-(3-Formylphenyl)nicotinonitrile
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Overview
Description
5-(3-Formylphenyl)nicotinonitrile is an organic compound with the molecular formula C13H8N2O and a molecular weight of 208.22 g/mol It is a derivative of nicotinonitrile, characterized by the presence of a formyl group attached to the phenyl ring at the third position
Preparation Methods
The synthesis of 5-(3-Formylphenyl)nicotinonitrile typically involves the reaction of nicotinonitrile with a formylating agent. One common method includes the use of Vilsmeier-Haack reaction, where nicotinonitrile is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the desired position . The reaction is carried out under controlled conditions to ensure the selective formation of the product.
Chemical Reactions Analysis
5-(3-Formylphenyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-(3-Formylphenyl)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the development of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-(3-Formylphenyl)nicotinonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
5-(3-Formylphenyl)nicotinonitrile can be compared with other similar compounds, such as:
- 2-(3-Formylphenyl)acetonitrile
- 2-(4-Formylphenyl)isonicotinic acid
- Methyl 6-formylnicotinate
These compounds share structural similarities but differ in the position of the formyl group or the presence of additional functional groups.
Properties
Molecular Formula |
C13H8N2O |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-(3-formylphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8N2O/c14-6-11-5-13(8-15-7-11)12-3-1-2-10(4-12)9-16/h1-5,7-9H |
InChI Key |
XZWZJZPWQBKKPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CC(=C2)C#N)C=O |
Origin of Product |
United States |
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